7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The purine core is then subjected to substitution reactions to introduce the 2,5-dimethylbenzyl and 2-methylbenzyl groups.
Piperazine Ring Formation: The piperazine ring is introduced through cyclization reactions involving suitable precursors.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting key cellular pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-18-9-10-20(3)22(15-18)17-33-23-24(30(4)27(35)29-25(23)34)28-26(33)32-13-11-31(12-14-32)16-21-8-6-5-7-19(21)2/h5-10,15H,11-14,16-17H2,1-4H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPSRDZMIQFOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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